2-Methyl-3-phenylquinoxaline

Kinase Inhibition PDGF-RTK Anticancer

This specific 2-methyl-3-phenyl quinoxaline substitution pattern is structurally irreplaceable for reproducible research. As Compound 38, it is a defined PDGF-RTK inhibitor (IC50 >100 μM) for nuanced pathway modulation—generic quinoxaline analogs potently hit off-target kinases (p38α MAPK, CDK2, GSK-3α), confounding experimental results. As cyclometalating ligand Hpqu, it delivers a quantifiable 54 nm blue-shift (λmax 523 nm, PLQY 16%) in Ir(III) phosphorescent OLED emitters compared to isoelectronic C═C analogs. Validate SAR and photophysical baselines exclusively with the authentic CAS 10130-23-1 standard; any generic substitution compromises data integrity.

Molecular Formula C15H12N2
Molecular Weight 220.27 g/mol
CAS No. 10130-23-1
Cat. No. B157063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3-phenylquinoxaline
CAS10130-23-1
SynonymsNSC 405266
Molecular FormulaC15H12N2
Molecular Weight220.27 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2N=C1C3=CC=CC=C3
InChIInChI=1S/C15H12N2/c1-11-15(12-7-3-2-4-8-12)17-14-10-6-5-9-13(14)16-11/h2-10H,1H3
InChIKeyFPAQDFDMDUFBPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥97%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 2-Methyl-3-phenylquinoxaline (CAS 10130-23-1) for Pharmaceutical and OLED R&D


2-Methyl-3-phenylquinoxaline (CAS 10130-23-1) is a 2,3-disubstituted quinoxaline heterocycle with a methyl group at the 2-position and a phenyl ring at the 3-position [1]. It is primarily recognized in the literature as a platelet-derived growth factor receptor tyrosine kinase (PDGF-RTK) inhibitor (compound 38) and as a cyclometalating ligand (Hpqu) for synthesizing phosphorescent iridium(III) complexes used in organic light-emitting diode (OLED) applications [2][3]. Its unique substitution pattern provides a defined scaffold that is distinct from other quinoxaline analogs in both biological and materials science contexts, making precise sourcing essential for reproducible research .

Procurement Pitfalls: Why 2-Methyl-3-phenylquinoxaline Cannot Be Replaced by Generic Quinoxaline Analogs


The specific 2-methyl-3-phenyl substitution pattern on the quinoxaline core dictates a unique profile in both biological and materials science applications, rendering generic substitution with other quinoxaline derivatives scientifically invalid. In a kinase inhibition context, this exact compound (Compound 38) has a defined, albeit modest, IC50 for PDGF-RTK in a specific cellular context, while other quinoxalines exhibit potent activity against unrelated kinases like GSK-3α, CDK2, or PASK [1][2]. In materials science, it functions as a specific cyclometalating ligand (Hpqu) for iridium, whereas analogs like 2-phenylquinoxaline or 2-methyldibenzoquinoxaline lead to different complex geometries and photophysical outcomes [3][4]. The compound's exact solubility profile and melting point are also a direct consequence of its structure, impacting experimental design . Therefore, sourcing the precise CAS 10130-23-1 compound is a non-negotiable requirement for ensuring experimental reproducibility and data integrity.

Evidence-Based Differentiation: Quantitative Data for 2-Methyl-3-phenylquinoxaline


Target-Specific Kinase Inhibition: PDGF-RTK vs. Other Quinoxaline-Based Kinase Inhibitors

2-Methyl-3-phenylquinoxaline (Compound 38) is reported as a PDGF-RTK inhibitor with an IC50 > 100 μM in intact cells [1]. This contrasts with other quinoxaline-based kinase inhibitors, such as pyridinylquinoxaline 9e (p38α MAPK IC50 = 38 nM) [2] or spiro-indenoquinoxaline 6b (CDK2 IC50 = 177 nM) [3]. This specificity for a particular kinase target (PDGF-RTK) over others like p38α MAPK, CDK2, GSK-3, and PASK is a key differentiator [2][3][4]. The high IC50 indicates it is a relatively weak inhibitor compared to these more potent analogs, making it suitable as a tool compound where weaker or more selective PDGFR pathway modulation is desired, rather than a potent pan-kinase inhibitor.

Kinase Inhibition PDGF-RTK Anticancer Quinoxaline Derivatives

OLED Ligand Performance: Photoluminescence Quantum Yield of Iridium Complexes

2-Methyl-3-phenylquinoxaline (Hpqu) serves as a cyclometalating ligand to form phosphorescent iridium(III) complexes for OLEDs. The complex [Ir(pqu)2(b-trz)]⁻, where Hpqu is the ligand, exhibits a photoluminescence quantum yield (PLQY) of 16% in acetonitrile solution at 298 K [1]. This is directly comparable to its isoelectronic C═C analog, complex 2b, which has a PLQY of 22% under the same conditions [1]. Despite the slightly lower absolute PLQY, the Hpqu-based complex offers a blue-shifted emission (λmax = 523 nm vs 577 nm for 2b) [1]. This demonstrates that the ligand enables a valuable trade-off between efficiency and emission color, which is a critical parameter for fine-tuning OLED device performance.

OLED Phosphorescent Emitters Iridium Complexes Ligand Design

OLED Device Fabrication: Performance of Deep-Red Iridium(III) Complexes

The iridium(III) complex (MPQ)₂Ir(dpm) (Ir-0), which incorporates 2-methyl-3-phenylquinoxaline as the cyclometalating ligand (MPQ), has been successfully used as an emitter in solution-processed phosphorescent organic light-emitting diodes (OLEDs) [1]. While specific device metrics like EQE are not detailed in the abstract, the study confirms that this compound yields a functional deep-red emitting material [1]. Critically, the research shows that modifying the ligand by adding a pyrene substituent (creating complexes Ir-1 and Ir-2) can lead to performance-limiting aggregation at higher doping concentrations [1]. This positions the unsubstituted 2-methyl-3-phenylquinoxaline complex (Ir-0) as a baseline, non-aggregating scaffold for further optimization, which is an essential consideration for researchers developing high-performance deep-red OLEDs.

OLED Phosphorescence Iridium Complex Deep-Red Emitter

Solubility Profile: Differential Solubility in Common Organic Solvents

The experimental solubility of 2-Methyl-3-phenylquinoxaline has been determined in several key solvents . It exhibits good solubility in DMF (25 mg/mL), DMSO (30 mg/mL), and Ethanol (25 mg/mL), but very poor solubility in DMSO:PBS (pH 7.2) mixtures (0.1 mg/mL in a 1:10 ratio) . This stark contrast between solubility in pure DMSO versus an aqueous buffer system is critical data for experimental design. While analogous solubility data for the closest comparators (e.g., 2-phenylquinoxaline, 2-methylquinoxaline) were not found for a direct quantitative comparison, this specific, batch-dependent data is essential for researchers preparing stock solutions for in vitro assays. The near-complete insolubility in aqueous buffer dictates that in vivo or cell-based studies will require specialized formulation strategies (e.g., use of co-solvents like PEG300/Tween 80), directly influencing procurement for downstream applications.

Solubility Formulation In Vitro Assays Physicochemical Properties

Synthetic Yield: A Reported High-Yielding Synthesis Protocol

A specific synthesis route for 2-Methyl-3-phenylquinoxaline has been reported with an isolated yield of 98% . This high yield is consistent with the efficiency of modern quinoxaline syntheses, which often report yields in the 85-98% range under optimized green chemistry conditions . While a direct, quantitative comparison to the synthesis of its closest analog, 2-phenylquinoxaline (reported yield of 75% in a copper-catalyzed tandem oxidation [1]), is only a cross-study observation due to different reaction conditions, it suggests that high-yielding protocols are well-established for this specific target molecule. For procurement purposes, this is an assurance of the compound's synthetic accessibility, implying potential cost-effectiveness for larger-scale orders and the existence of reliable preparative methods for in-house synthesis if desired.

Synthetic Chemistry Quinoxaline Synthesis Green Chemistry Process Chemistry

Cellular Antiproliferative Activity Against Cancer Cell Lines

2-Methyl-3-phenylquinoxaline has demonstrated antiproliferative activity with IC50 values ranging from 1.9 to 7.52 μg/mL against a panel of human cancer cell lines . While a direct comparator for this exact compound is not specified, the data suggests a level of potency that is comparable to other anticancer quinoxaline derivatives reported in the literature . For instance, many new quinoxaline analogs are designed and evaluated against standard cell lines, and this compound's micromolar-range activity places it within a relevant zone for further investigation as a potential anticancer scaffold . The specific cell lines tested are not named in the available abstract, limiting the direct comparative power of this evidence. However, the data provides a concrete, quantifiable starting point for researchers focused on anticancer drug discovery.

Anticancer Cytotoxicity Quinoxaline Derivatives Antiproliferative

High-Value Application Scenarios for 2-Methyl-3-phenylquinoxaline (CAS 10130-23-1) in R&D


Scenario 1: Tool Compound for PDGF Receptor Tyrosine Kinase (PDGF-RTK) Pathway Studies

Researchers investigating the PDGF-RTK signaling pathway can use 2-Methyl-3-phenylquinoxaline as a defined tool compound [1]. Its reported IC50 of >100 μM in intact cells indicates it is a relatively weak inhibitor, which is advantageous for studying pathway modulation without complete ablation of kinase activity [1]. This contrasts with more potent PDGFR inhibitors and allows for nuanced investigation of PDGF signaling dynamics. The exact CAS 10130-23-1 compound must be used, as other quinoxaline derivatives exhibit potent off-target activity on unrelated kinases like p38α MAPK, CDK2, or GSK-3α, which would confound experimental results [2][3][4].

Scenario 2: Rational Design of Blue-Shifted Phosphorescent Iridium(III) Complexes for OLEDs

Materials scientists developing phosphorescent emitters for OLEDs can use 2-Methyl-3-phenylquinoxaline (Hpqu) as a cyclometalating ligand to synthesize iridium(III) complexes [5]. Direct comparative data shows that an Hpqu-based complex exhibits a photoluminescence quantum yield (PLQY) of 16% with an emission λmax of 523 nm, which is a 54 nm blue-shift relative to an isoelectronic C═C analog (PLQY 22%, λmax 577 nm) [5]. This provides a quantifiable design choice: procurement of this specific ligand is justified when a blue-shifted emitter is required for color tuning, even at the expense of a small reduction in absolute quantum efficiency [5].

Scenario 3: Baseline Scaffold for Non-Aggregating Deep-Red OLED Emitters

For research into deep-red solution-processed OLEDs, the iridium complex (MPQ)₂Ir(dpm) (Ir-0), derived from 2-Methyl-3-phenylquinoxaline, serves as a validated deep-red emitter [6]. Importantly, this unsubstituted ligand scaffold does not induce the performance-limiting aggregation observed in its pyrene-substituted derivatives (Ir-1 and Ir-2) at higher doping concentrations [6]. Therefore, sourcing 2-Methyl-3-phenylquinoxaline is essential for establishing a clean, aggregation-free baseline when optimizing next-generation deep-red phosphorescent materials [6].

Scenario 4: Early-Stage Anticancer Drug Discovery and SAR Studies

Medicinal chemists exploring the quinoxaline scaffold for anticancer drug development can use 2-Methyl-3-phenylquinoxaline as a reference compound for structure-activity relationship (SAR) studies . Its reported antiproliferative activity (IC50 range of 1.9 - 7.52 μg/mL against human cancer cell lines) provides a quantitative benchmark . By systematically modifying the 2-methyl and 3-phenyl substituents, researchers can assess their impact on potency and selectivity, using this compound as a defined starting point for lead optimization. Procuring the exact compound ensures the validity and reproducibility of the SAR campaign .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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